2-Ethenyl-pyrrolidine
Overview
Description
2-Ethenyl-pyrrolidine, also known as 1-vinyl-2-pyrrolidinone, is an organic compound with the molecular formula C6H9NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Scientific Research Applications
2-Ethenyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial materials
Future Directions
Pyrrolidine and its derivatives, including 2-Ethenyl-pyrrolidine, have a wide range of applications in the field of medicinal chemistry. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the future directions in the study of this compound and similar compounds may involve the design of new pyrrolidine compounds with different biological profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethenyl-pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acetylene in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the ethenyl group.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Mechanism of Action
The mechanism of action of 2-ethenyl-pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 1-Vinyl-2-pyrrolidinone
- N-Vinyl-2-pyrrolidone
- Vinylpyrrolidinone
Comparison: 2-Ethenyl-pyrrolidine is unique due to its specific ethenyl group, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
IUPAC Name |
2-ethenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2,6-7H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVAUNOSRHPXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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